molecular formula C9H15NO B15082724 (3E)-4-(1-pyrrolidinyl)-3-penten-2-one

(3E)-4-(1-pyrrolidinyl)-3-penten-2-one

Katalognummer: B15082724
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: CWUMGRRVCLAYKC-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-4-(1-pyrrolidinyl)-3-penten-2-one is an organic compound characterized by the presence of a pyrrolidine ring attached to a pentenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(1-pyrrolidinyl)-3-penten-2-one typically involves the reaction of pyrrolidine with a suitable pentenone precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the pyrrolidine on the pentenone. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-4-(1-pyrrolidinyl)-3-penten-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3E)-4-(1-pyrrolidinyl)-3-penten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (3E)-4-(1-pyrrolidinyl)-3-penten-2-one exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also plays a role in its mechanism of action, as it can be metabolized into active forms within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-pyrrolidinyl)-2-butanone
  • 4-(1-pyrrolidinyl)-3-buten-2-one
  • 4-(1-pyrrolidinyl)-3-pentanol

Uniqueness

(3E)-4-(1-pyrrolidinyl)-3-penten-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

(E)-4-pyrrolidin-1-ylpent-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+

InChI-Schlüssel

CWUMGRRVCLAYKC-BQYQJAHWSA-N

Isomerische SMILES

C/C(=C\C(=O)C)/N1CCCC1

Kanonische SMILES

CC(=CC(=O)C)N1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.